N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 4-(aminomethyl)aniline with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced fluoromethyl derivatives, and various substituted benzamides .
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antimicrobial properties.
Trifluoromethylated indole derivatives: Exhibiting diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide stands out due to its unique combination of an aminomethyl group and a trifluoromethyl group, which imparts distinct physicochemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)13-4-2-1-3-12(13)14(21)20-11-7-5-10(9-19)6-8-11/h1-8H,9,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNSKVZAZWCPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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